4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
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Overview
Description
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an ethyl group and a benzyloxy methyl group, where the benzyl group is further substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole typically involves multiple steps:
Formation of 3-Bromobenzyl Alcohol: This can be achieved by the bromination of benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Etherification: The 3-bromobenzyl alcohol is then reacted with a suitable alkylating agent to form 3-bromobenzyl methyl ether.
Pyrazole Formation: The final step involves the reaction of the 3-bromobenzyl methyl ether with an ethyl-substituted pyrazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 3-Bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: 4-(((3-Hydroxybenzyl)oxy)methyl)-1-ethyl-1H-pyrazole.
Substitution: 4-(((3-Aminobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole or 4-(((3-Mercaptobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole.
Scientific Research Applications
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-Chlorobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
- 4-(((3-Fluorobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
- 4-(((3-Methylbenzyl)oxy)methyl)-1-ethyl-1H-pyrazole
Uniqueness
4-(((3-Bromobenzyl)oxy)methyl)-1-ethyl-1H-pyrazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s ability to interact with biological targets through halogen bonding.
Properties
Molecular Formula |
C13H15BrN2O |
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Molecular Weight |
295.17 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methoxymethyl]-1-ethylpyrazole |
InChI |
InChI=1S/C13H15BrN2O/c1-2-16-8-12(7-15-16)10-17-9-11-4-3-5-13(14)6-11/h3-8H,2,9-10H2,1H3 |
InChI Key |
QOPYNABJRPKBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)COCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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